N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide
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Overview
Description
N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a bromopyrimidine moiety and a methoxymethyl group attached to a methanesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Methoxymethylation: The brominated pyrimidine is then reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group.
Sulfonamidation: Finally, the intermediate product is treated with methanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups attached to the pyrimidine ring or the sulfonamide moiety.
Hydrolysis: The methoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxymethyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Hydrolysis: Hydroxymethyl derivatives.
Scientific Research Applications
N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be employed in studies to investigate its biological activity and potential as a drug candidate.
Materials Science: It may be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can serve as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyrimidine moiety can facilitate binding to nucleic acids or proteins, while the sulfonamide group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloropyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide: Similar structure with a chlorine atom instead of bromine.
N-(5-Fluoropyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide: Similar structure with a fluorine atom instead of bromine.
N-(5-Iodopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity and specificity.
Properties
IUPAC Name |
N-(5-bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O3S/c1-14-5-11(15(2,12)13)7-9-3-6(8)4-10-7/h3-4H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPNUSBHYXBRPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN(C1=NC=C(C=N1)Br)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716573 |
Source
|
Record name | N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-89-3 |
Source
|
Record name | Methanesulfonamide, N-(5-bromo-2-pyrimidinyl)-N-(methoxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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